![molecular formula C18H16OS2 B12622618 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane CAS No. 920979-38-0](/img/structure/B12622618.png)
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane is an organic compound characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a dithiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane typically involves the reaction of 4-methoxyphenylacetylene with phenylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiolane ring can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the ethynyl linkage and aromatic rings may facilitate binding to hydrophobic pockets in target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methoxyphenyl)ethynyl]benzaldehyde
- 4-Methoxyphenylacetylene
- Phenylacetylene
Uniqueness
2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane is unique due to the presence of both a dithiolane ring and an ethynyl linkage, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Propiedades
Número CAS |
920979-38-0 |
|---|---|
Fórmula molecular |
C18H16OS2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C18H16OS2/c1-19-17-9-7-15(8-10-17)11-12-18(20-13-14-21-18)16-5-3-2-4-6-16/h2-10H,13-14H2,1H3 |
Clave InChI |
LKVKGACUPZEDTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2(SCCS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
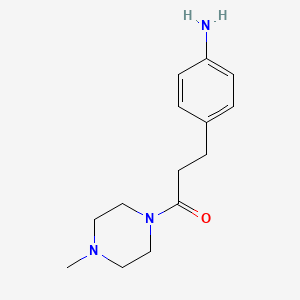
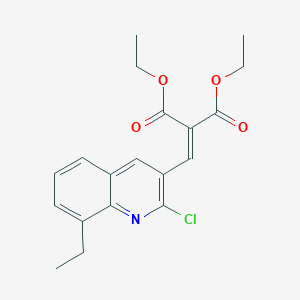
![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)

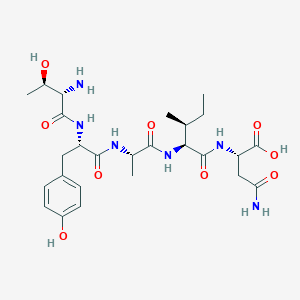
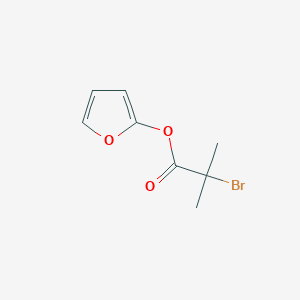
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
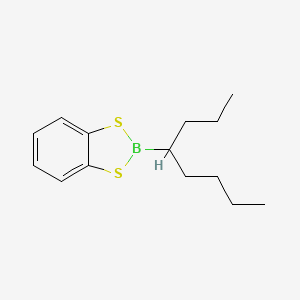

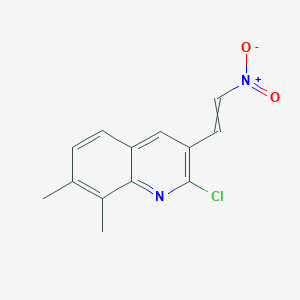
![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)
